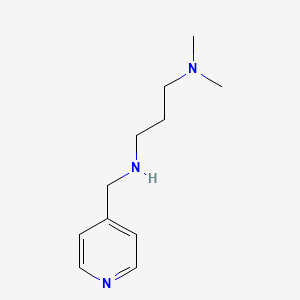

N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine

Overview

Description

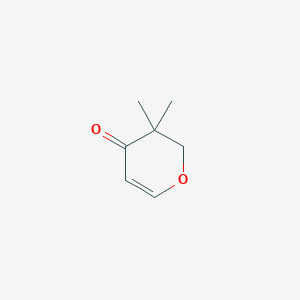

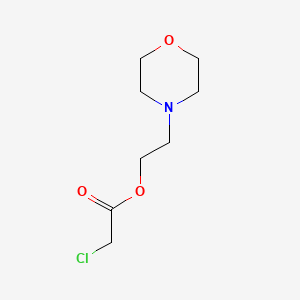

“N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” is a chemical compound with the CAS Number: 626216-60-2 . It has a molecular weight of 193.29 and a linear formula of C11H19N3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine” are not fully detailed in the search results. The molecular weight is known to be 193.29 , but other properties such as density, melting point, and boiling point were not found.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine, focusing on six unique applications:

Catalysis in Organic Synthesis

N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is used as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it valuable in facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The presence of the pyridine ring enhances its electron-donating properties, which can improve the efficiency and selectivity of these catalytic processes .

Coordination Chemistry

This compound is extensively studied in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are often explored for their unique structural properties and potential applications in materials science. The diamine backbone provides multiple coordination sites, making it suitable for constructing complex molecular architectures .

Pharmaceutical Research

In pharmaceutical research, N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Studies have explored its role in modulating enzyme activity and receptor binding, which could lead to new therapeutic agents .

Molecular Probes and Sensors

The compound is also used in the development of molecular probes and sensors. Its ability to bind selectively to specific ions or molecules makes it useful in detecting and quantifying substances in complex mixtures. Researchers have utilized it in designing fluorescent sensors for metal ions, which have applications in environmental monitoring and biomedical diagnostics .

Material Science

In material science, N,N-Dimethyl-N’-pyridin-4-ylmethyl-propane-1,3-diamine is employed in the synthesis of novel materials with unique properties. Its coordination with metals can lead to the formation of metal-organic frameworks (MOFs) and other hybrid materials. These materials are studied for their potential applications in gas storage, separation, and catalysis .

Electrochemical Applications

The compound is also explored for its electrochemical properties. Its coordination complexes can exhibit interesting redox behavior, making them suitable for applications in electrochemical sensors and energy storage devices. Research in this area focuses on understanding the electrochemical mechanisms and optimizing the performance of these materials.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Catalysis in Organic Synthesis Coordination Chemistry Pharmaceutical Research Molecular Probes and Sensors Material Science : Electrochemical Applications

Safety and Hazards

properties

IUPAC Name |

N',N'-dimethyl-N-(pyridin-4-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)9-3-6-13-10-11-4-7-12-8-5-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAISJBXUNWYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-pyridin-4-ylmethyl-propane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)